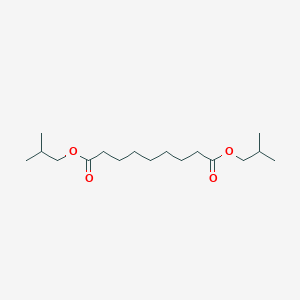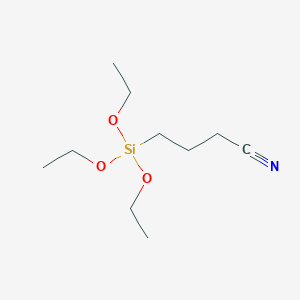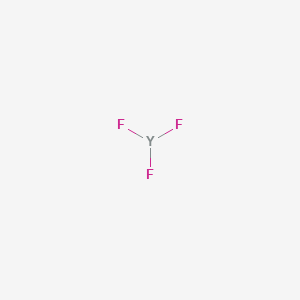
Fluoruro de itrio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium fluoride is an inorganic chemical compound with the chemical formula YF₃. It is a white, crystalline solid that is insoluble in water but soluble in acids. Yttrium fluoride is primarily used in various industrial and scientific applications due to its unique properties, such as high thermal stability and transparency in the ultraviolet to infrared range .
Aplicaciones Científicas De Investigación
Yttrium fluoride has a wide range of applications in scientific research:
Optical Materials: Due to its transparency in the ultraviolet to infrared range, yttrium fluoride is used in optical coatings and lenses.
Biomedical Imaging: Yttrium fluoride nanoparticles are used in biomedical imaging for their unique optical properties.
Plasma Etching: Yttrium fluoride films are used in plasma etching processes in the semiconductor industry due to their high erosion resistance.
Laser Materials: Yttrium fluoride is used as a host material for rare-earth-doped laser crystals.
Mecanismo De Acción
Target of Action
Yttrium fluoride (YF3) is primarily used in the manufacturing of materials such as lasers, superconductors, and biomedical implants . It is also used in the production of metallic yttrium . In the field of medicine, yttrium-based materials are used in medical lasers and biomedical implants . The primary targets of YF3 are therefore these materials and their associated applications.
Mode of Action
Yttrium fluoride interacts with its targets primarily through its physical and chemical properties. For instance, YF3 has a refractive index of 1.51 at 500 nm and is transparent in the range from 193 nm to 14,000 nm (i.e., from the UV to IR range) . This makes it suitable for use in lasers and other optical applications. In the case of biomedical implants, YF3’s interaction with biological tissues and its stability under physiological conditions are key factors .
Biochemical Pathways
It can replace calcium in bone, leading to bone deformities This suggests that YF3 may indirectly affect calcium-related biochemical pathways
Pharmacokinetics
It is known that yf3 nanoparticles can be used for high contrast in vitro and in vivo bioimaging . This suggests that YF3 nanoparticles can be distributed in the body and can interact with biological tissues. More research is needed to fully understand the ADME properties of YF3.
Result of Action
The result of YF3’s action depends on its application. In the case of lasers and optical devices, YF3 contributes to their performance by enhancing their optical properties . In biomedical implants, YF3 can improve the implant’s compatibility with biological tissues . Excessive exposure to yf3 can lead to health issues such as fluorosis .
Análisis Bioquímico
Biochemical Properties
Yttrium fluoride has been shown to interact with various biomolecules. For instance, a novel fluorescence probe based on Schiff-base was designed to detect Yttrium selectively and sensitively . This indicates that Yttrium fluoride can interact with certain enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
The biological effects of Yttrium refer to the activity, behavior, and toxicity of Yttrium element or compounds in cells, tissues, organs, and organisms . Yttrium is present in low abundance in soil, water bodies, and organisms . It is not an essential element for organisms and its bioavailability is very low . As a heavy metal, yttrium is not entirely free of toxicity .
Molecular Mechanism
It is known that due to many chemical similarities, yttrium acts like a lanthanide in respect to its toxicological behavior
Temporal Effects in Laboratory Settings
It is known that Yttrium disappears from the blood within 1 day but is retained in the organs for a long time .
Dosage Effects in Animal Models
The effects of Yttrium fluoride vary with different dosages in animal models. For instance, a significant and tremendous amount of Ca was deposited in the liver (over 10-fold) and spleen (over 100-fold), while Ca concentration was only slightly increased in the lung and kidney (less than 1.5-fold) following the injection of Yttrium chloride .
Metabolic Pathways
It is known that Yttrium is not an essential element for organisms and its bioavailability is very low .
Transport and Distribution
Yttrium fluoride is transported and distributed within cells and tissues. For instance, electron microscopic analyzes revealed that the colloidal yttrium-containing material was taken up by phagocytic cells in the liver and spleen .
Subcellular Localization
It is known that Yttrium disappears from the blood within 1 day but is retained in the organs for a long time .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Yttrium fluoride can be synthesized through several methods:
Reaction with Hydrofluoric Acid: One common method involves reacting yttrium hydroxide with hydrofluoric acid: [ Y(OH)_3 + 3HF \rightarrow YF_3 + 3H_2O ]
Direct Fluorination: Another method is the direct fluorination of yttrium oxide using fluorine gas at elevated temperatures: [ Y_2O_3 + 6F_2 \rightarrow 2YF_3 + 3O_2 ]
Industrial Production Methods: In industrial settings, yttrium fluoride is often produced by passing anhydrous hydrofluoric acid gas over yttrium oxide at intermediate temperatures ranging from 200°C to 800°C . This method ensures high purity and efficient production of yttrium fluoride.
Análisis De Reacciones Químicas
Types of Reactions: Yttrium fluoride primarily undergoes substitution reactions due to its stability and resistance to oxidation and reduction. Some common reactions include:
Reaction with Alkali Metals: Yttrium fluoride reacts with alkali metals to form corresponding yttrium compounds and alkali metal fluorides.
Reaction with Acids: It reacts with strong acids, except hydrofluoric acid, to form soluble yttrium salts.
Common Reagents and Conditions:
Alkali Metals: Sodium or potassium can be used in substitution reactions.
Strong Acids: Hydrochloric acid or sulfuric acid can be used to convert yttrium fluoride into soluble yttrium salts.
Major Products:
Yttrium Chloride: Formed by reacting yttrium fluoride with hydrochloric acid.
Yttrium Sulfate: Formed by reacting yttrium fluoride with sulfuric acid.
Comparación Con Compuestos Similares
Yttrium Chloride (YCl₃): Soluble in water and used in various chemical syntheses.
Yttrium Bromide (YBr₃): Similar to yttrium chloride but with different solubility and reactivity.
Yttrium Oxide (Y₂O₃): Used in ceramics and phosphors, with high thermal stability.
Uniqueness of Yttrium Fluoride: Yttrium fluoride stands out due to its high thermal stability, resistance to chemical attack, and unique optical properties. These characteristics make it particularly valuable in high-temperature applications, optical materials, and protective coatings .
Propiedades
Número CAS |
13709-49-4 |
|---|---|
Fórmula molecular |
F3Y |
Peso molecular |
145.90105 g/mol |
Nombre IUPAC |
yttrium(3+);trifluoride |
InChI |
InChI=1S/3FH.Y/h3*1H;/q;;;+3/p-3 |
Clave InChI |
RBORBHYCVONNJH-UHFFFAOYSA-K |
SMILES |
F[Y](F)F |
SMILES canónico |
[F-].[F-].[F-].[Y+3] |
Key on ui other cas no. |
13709-49-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Q1: What are some methods for synthesizing sodium yttrium fluoride nanocrystals?
A1: Several methods are available for synthesizing sodium yttrium fluoride (NaYF4) nanocrystals, including:
- Co-precipitation: This method involves the reaction of yttrium and sodium salts with a fluoride source in the presence of a chelating agent. The size of the nanocrystals can be controlled by adjusting the reaction parameters, such as the concentration of the reactants and the reaction temperature. []
- Emulsion Method: This approach utilizes an emulsion system to control the growth of NaYF4 nanocrystals. The size and morphology of the nanocrystals can be tuned by varying the emulsion composition and reaction conditions. []
- Hydrothermal synthesis: This method utilizes high pressure and temperature in an aqueous environment to facilitate the formation of NaYF4 nanocrystals. Different morphologies, including nanowires and nanotubes, can be achieved by adjusting the reaction parameters and using structure-directing agents. [, ]
- Precipitation transformation: This method involves the initial precipitation of a precursor compound, followed by its transformation into NaYF4 nanocrystals through a controlled reaction. This approach offers good control over the size and morphology of the nanocrystals. []
Q2: What are the different crystallographic polymorphs of sodium yttrium fluoride?
A2: Sodium yttrium fluoride (NaYF4) can exist in two main crystallographic polymorphs:
- Hexagonal (β-NaYF4): This phase is thermodynamically stable at high temperatures and exhibits superior upconversion luminescence properties compared to the cubic phase. [, , ]
Q3: Can the morphology of yttrium fluoride be controlled during synthesis?
A3: Yes, the morphology of yttrium fluoride can be controlled during synthesis by adjusting reaction parameters. For example, researchers have successfully synthesized yttrium fluoride in various morphologies like nanorods, nanoparticles, nanowires, corn stick-like structures, and hollow nanofibers by varying factors like reactant concentrations, pH, reaction time, temperature, and the use of specific salts or surfactants during synthesis. [, , , , ]
Q4: How does the presence of dopants affect the properties of yttrium fluoride?
A4: Doping yttrium fluoride with rare earth ions can significantly alter its optical and magnetic properties. For instance, doping with:
- Cerium and Terbium: Enhances energy transfer efficiency, leading to improved luminescence properties. []
- Ytterbium and Erbium (Yb3+/Er3+): Creates highly efficient green upconversion phosphors used in various applications, including biological imaging and solar cells. [, ]
- Ytterbium and Thulium (Yb3+/Tm3+): Results in efficient blue upconversion phosphors. [, ]
- Dysprosium: Creates white light emitting materials for LED applications. [, ]
- Holmium: Enables blue light emission for applications in upconversion luminescent materials. []
- Praseodymium and Thulium: Imparts thermoluminescent properties for potential use in dosimetry applications. []
Q5: What is the role of yttrium fluoride in anti-reflection coatings?
A5: Yttrium fluoride (YF3) is a promising material for anti-reflection coatings in infrared optics due to its low refractive index and wide transparency range. When deposited as a thin film, it can significantly reduce reflection losses on substrates like germanium and zinc sulfide, enhancing their transmission in the infrared region. This property is particularly valuable in applications like thermal imaging, spectroscopy, and laser systems. [, ]
Q6: How does yttrium fluoride compare to thorium fluoride for anti-reflection coatings?
A6: Yttrium fluoride is considered a suitable replacement for thorium fluoride in anti-reflection coatings because thorium fluoride poses radiological hazards. YF3 exhibits similar optical properties to thorium fluoride, making it a safer alternative for infrared applications. []
Q7: How stable are yttrium fluoride coatings in plasma processing environments?
A7: Yttrium fluoride coatings demonstrate excellent stability in plasma processing environments. Research indicates that YF3 coatings possess superior mechanical and dielectric properties compared to yttrium oxide coatings. They exhibit higher dielectric strength and breakdown voltage, making them more resistant to plasma damage and suitable for use in plasma process equipment. []
Q8: What are the potential applications of sodium yttrium fluoride nanocrystals in bioimaging?
A8: Sodium yttrium fluoride nanocrystals doped with lanthanide ions exhibit unique upconversion luminescence properties, making them promising for bioimaging applications. These nanocrystals can absorb near-infrared light and emit visible light, which penetrates deeper into biological tissues with minimal autofluorescence. This characteristic enables high-resolution imaging with reduced background noise, making them suitable for in vitro and in vivo imaging of cells and tissues. [, ]
Q9: What is the significance of yttrium fluoride in solid-state batteries?
A9: Yttrium fluoride, particularly doped NaYF4, can function as a solid electrolyte in solid-state batteries. Research shows that batteries utilizing NaYF4:Dy as the solid electrolyte exhibit improved discharge characteristics compared to those with pure NaYF4. These findings highlight the potential of yttrium fluoride-based materials in developing safer and more efficient energy storage devices. [, ]
Q10: How does the understanding of yttrium fluoride crystallization mechanisms contribute to material science?
A10: Research on yttrium fluoride has revealed complex crystallization mechanisms that challenge traditional models. The discovery of a four-step mechanism involving liquid phase segregation, amorphous aggregate formation, cubic phase nucleation, and solid-state diffusion provides new insights into crystal growth processes. Understanding these intricate pathways can contribute to developing novel strategies for synthesizing materials with tailored properties for various technological applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


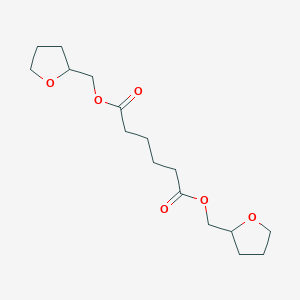
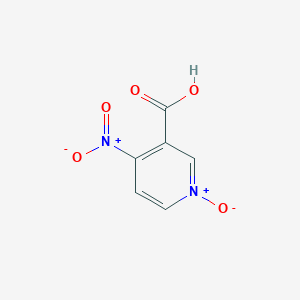

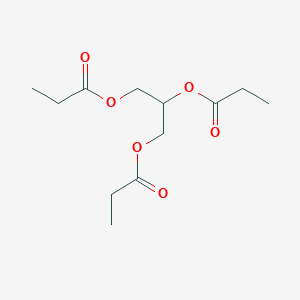
![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
![1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B86977.png)
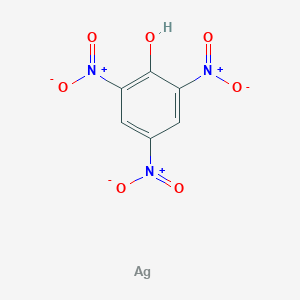
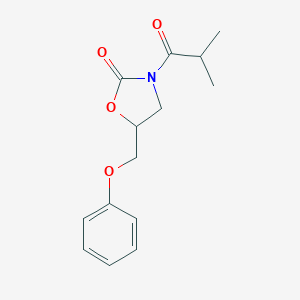
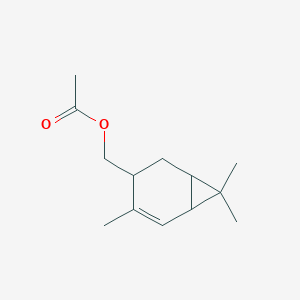
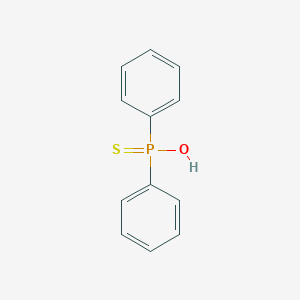
![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)
